Cas no 952969-04-9 (N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide)

N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide
- 4H-1-Benzopyran-2-carboxamide, N-[[5-(3-methoxyphenyl)-3-isoxazolyl]methyl]-4-oxo-
- 952969-04-9
- N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- F2493-0637
- N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
- AKOS024651739
-
- Inchi: 1S/C21H16N2O5/c1-26-15-6-4-5-13(9-15)19-10-14(23-28-19)12-22-21(25)20-11-17(24)16-7-2-3-8-18(16)27-20/h2-11H,12H2,1H3,(H,22,25)
- InChI Key: XVMIBWIPRGQXIZ-UHFFFAOYSA-N
- SMILES: C1(C(NCC2C=C(C3=CC=CC(OC)=C3)ON=2)=O)OC2=CC=CC=C2C(=O)C=1
Computed Properties
- Exact Mass: 376.10592162g/mol
- Monoisotopic Mass: 376.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 90.7Ų
Experimental Properties
- Density: 1.338±0.06 g/cm3(Predicted)
- Boiling Point: 634.8±55.0 °C(Predicted)
- pka: 13.07±0.20(Predicted)
N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-0637-2μmol |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-30mg |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-20μmol |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-25mg |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-4mg |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-5mg |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-15mg |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-50mg |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-5μmol |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-0637-2mg |
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
952969-04-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide Related Literature
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide
Recent Advances in the Study of N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide (CAS: 952969-04-9)
The compound N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide (CAS: 952969-04-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique chromene and oxazole structural motifs, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.
Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the methoxyphenyl and oxazole moieties could significantly improve the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate these findings, suggesting that the compound could serve as a promising lead for anti-inflammatory drug development.
Another key area of investigation has been the compound's potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The researchers attributed this activity to the compound's ability to inhibit key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer.
In addition to its therapeutic potential, the compound's pharmacokinetic properties have also been a focus of recent research. A preclinical study conducted in 2023 evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. The results indicated favorable oral bioavailability and metabolic stability, suggesting that the compound could be suitable for further development as an oral therapeutic agent.
Despite these promising findings, challenges remain in the clinical translation of this compound. For instance, its solubility and formulation stability need to be optimized to ensure consistent delivery and efficacy. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to address these issues.
In conclusion, N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide (CAS: 952969-04-9) represents a promising candidate for further development in both anti-inflammatory and anticancer therapies. Ongoing research aims to refine its chemical structure, improve its pharmacological properties, and evaluate its safety and efficacy in clinical settings. The compound's unique structural features and demonstrated biological activities make it a valuable subject of study in the field of chemical biology and medicinal chemistry.
952969-04-9 (N-{5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-4-oxo-4H-chromene-2-carboxamide) Related Products
- 2228999-40-2(2-hydroxy-2-methyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylpropanoic acid)
- 420831-91-0(methyl 5-methyl-7-(4-nitrophenyl)-4H,7H-1,2,3,4tetrazolo1,5-apyrimidine-6-carboxylate)
- 83883-25-4(4-((6-Hydroxyhexyl)oxy)benzoic acid)
- 256348-29-5(4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate)
- 1609403-75-9(N-Methyl-2-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylethanamine Hydrochloride)
- 1338669-06-9(2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one)
- 1366664-45-0(4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride)
- 1864388-08-8(3-[(3-hydroxybutyl)amino]-1λ?-thietane-1,1-dione)
- 920115-96-4(N-({1-3-(2,5-dimethylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide)
- 2679927-84-3((2S)-2-(3-methoxyphenyl)-2-(2,2,2-trifluoroacetamido)acetic acid)




